1-(2-Methylphenyl)cyclobutanecarbonitrile
Description
1-(2-Methylphenyl)cyclobutanecarbonitrile is a cyclobutane-based nitrile derivative featuring a 2-methylphenyl substituent. Its molecular formula is C₁₂H₁₁N (calculated based on analogs in ), with a molecular weight of 169.23 g/mol. This compound belongs to a class of strained cyclic nitriles, which are of interest in medicinal chemistry and materials science due to their unique electronic and steric properties.
Properties
CAS No. |
29786-39-8 |
|---|---|
Molecular Formula |
C12H13N |
Molecular Weight |
171.24 g/mol |
IUPAC Name |
1-(2-methylphenyl)cyclobutane-1-carbonitrile |
InChI |
InChI=1S/C12H13N/c1-10-5-2-3-6-11(10)12(9-13)7-4-8-12/h2-3,5-6H,4,7-8H2,1H3 |
InChI Key |
JKJIAVWVTFWKPR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2(CCC2)C#N |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(2-Methylphenyl)cyclobutanecarbonitrile can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically uses boron reagents under mild and functional group-tolerant conditions . The specific reaction conditions and reagents used for the synthesis of this compound may vary, but the general approach involves the coupling of a cyclobutanecarbonitrile derivative with a 2-methylphenylboronic acid or its equivalent.
Chemical Reactions Analysis
1-(2-Methylphenyl)cyclobutanecarbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the nitrile group to an amine or other reduced forms.
Substitution: The compound can undergo substitution reactions where the nitrile group or the phenyl group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(2-Methylphenyl)cyclobutanecarbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.
Biology: The compound may be used in the study of biological pathways and interactions due to its unique structure.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-(2-Methylphenyl)cyclobutanecarbonitrile exerts its effects depends on the specific application. In chemical reactions, it acts as a reactant that undergoes transformation under specific conditions. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, influencing various biochemical pathways. The exact molecular targets and pathways involved would depend on the specific context of its use .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
The following table summarizes key structural analogs of 1-(2-Methylphenyl)cyclobutanecarbonitrile and their distinguishing features:
Electronic and Steric Effects
- Electron-Donating vs. In contrast, the 2-chloro substituent in ’s analog introduces electron-withdrawing effects, increasing electrophilicity at the nitrile group . The 3,4-dimethoxy substituents () enhance electron density on the aromatic ring, which may improve binding to aromatic receptors in biological systems .
Spectroscopic Differences
- NMR Profiles: The 1H-NMR of (E)-1-(4-methylstyryl)cyclobutanecarbonitrile () shows distinct vinyl proton signals at δ 6.20–6.66 ppm (J = 16.0 Hz), absent in non-conjugated analogs. The cyclobutane protons resonate between δ 2.03–2.72 ppm, typical for strained rings . Chlorinated analogs () exhibit downfield-shifted aromatic protons (δ 7.48 ppm) due to the electronegative Cl substituent .
IR and Mass Spectra :
- The nitrile stretching vibration in IR appears near 2231 cm⁻¹ (), consistent across analogs. Mass spectrometry (HRMS-ESI) confirms molecular ion peaks, with sodium adducts ([M+Na]+) observed for styryl derivatives .
Biological Activity
1-(2-Methylphenyl)cyclobutanecarbonitrile is an organic compound notable for its unique structural features, including a cyclobutane ring and a carbonitrile functional group. Its molecular formula is , which indicates the presence of twelve carbon atoms, thirteen hydrogen atoms, and one nitrogen atom. This compound has garnered interest in medicinal chemistry and materials science due to its potential biological activities, although research specifically targeting its biological effects is limited.
Structural Characteristics
The compound's structure significantly influences its biological activity. The electron-withdrawing nature of the carbonitrile group combined with the steric effects of the methyl group on the phenyl ring can affect its reactivity and interaction with biological targets.
Comparison with Related Compounds
The following table compares this compound with structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1-(3-Methoxy-4-methylphenyl)cyclobutanecarbonitrile | Methoxy and methyl substituents on phenyl | Different electronic properties due to methoxy group |
| 1-Phenylcyclobutane-1-carbonitrile | Lacks methyl substitution on phenyl | Different reactivity due to absence of methyl group |
| 1-(4-Methylphenyl)cyclobutane-1-carbonitrile | Methyl group at para position | Affects reactivity and interactions differently |
| 1-(3-Fluoro-4-methoxyphenyl)cyclobutanecarbonitrile | Fluorine substitution on phenyl | Changes electronic properties compared to methoxy |
| 1-(3-Bromo-4-methoxyphenyl)cyclobutanecarbonitrile | Bromine substitution on phenyl | Influences reactivity patterns distinctly |
Biological Activity Insights
Research into compounds with similar structures suggests that derivatives of cyclobutane and carbonitriles can exhibit various pharmacological properties, including:
- Antimicrobial Activity : Some cyclobutane derivatives have shown effectiveness against bacterial strains.
- Anti-inflammatory Properties : Similar compounds have been investigated for their potential to reduce inflammation.
- Analgesic Effects : Certain analogs are noted for pain-relieving properties.
While specific studies on this compound are sparse, the structural features suggest it may possess similar activities.
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